Aminopyridine 2
Description
Historical Perspectives on 2-Aminopyridine (B139424) in Chemical Research
The journey of 2-aminopyridine in chemical research is marked by significant synthetic milestones. A pivotal moment in its history was the discovery of the Chichibabin reaction in 1914 by Aleksei Chichibabin. slideshare.netyoutube.com This reaction provided a direct method for the amination of pyridine (B92270) using sodium amide to produce 2-aminopyridine, fundamentally a nucleophilic substitution of a hydrogen atom. scientificupdate.comwikipedia.orgchemistnotes.com The Chichibabin reaction involves the addition of the nucleophilic amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. youtube.comwikipedia.org
Before and alongside the Chichibabin method, other synthetic routes were explored, though often with limitations. For instance, early attempts at catalytic amination under high temperatures and pressures yielded very low amounts of the desired product. google.com Another approach involved the reduction of 2-nitropyridine (B88261), but this was not always efficient. chemistnotes.com The development of the Chichibabin reaction was a significant leap forward, making 2-aminopyridine much more accessible for research and industrial applications. google.com Over the years, the conditions for the Chichibabin reaction have been refined, with variations using potassium amide in liquid ammonia (B1221849) for more sensitive substrates. scientificupdate.com This historical development cemented the role of 2-aminopyridine as a readily available and indispensable chemical entity.
Significance of 2-Aminopyridine as a Fundamental Chemical Synthon and Building Block
The value of 2-aminopyridine in synthetic chemistry stems from its bifunctionality and its role as a versatile synthon, or building block. wikipedia.org Its structure, featuring both a nucleophilic amino group and a pyridine nitrogen atom, allows it to be a precursor for a wide array of more complex molecules, particularly heterocyclic compounds. innospk.comnih.gov This has made it a key structural core in medicinal chemistry and materials science. researchgate.net
In medicinal chemistry, 2-aminopyridine is a well-established pharmacophore found in numerous approved drugs. rsc.orgscientificupdate.com It serves as the starting material for synthesizing compounds with diverse therapeutic actions. researchgate.net For example, it is a precursor in the production of non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and antibacterial agents. researchgate.netwikipedia.orginnospk.com The imidazo[1,2-a]pyridine (B132010) core, synthesized from 2-aminopyridine, is a privileged structure found in many medicines with anti-inflammatory, hypnotic, and anticancer properties. rsc.org
Below is a table of some notable drugs synthesized using 2-aminopyridine as a key building block.
| Drug Name | Therapeutic Class | Reference |
| Piroxicam | Anti-inflammatory | wikipedia.orginnospk.com |
| Tenoxicam | Anti-inflammatory | researchgate.netwikipedia.org |
| Sulfapyridine | Antibacterial | researchgate.netwikipedia.org |
| Tripelennamine | Antihistamine | researchgate.netwikipedia.org |
| Alpidem | Anxiolytic (contains Imidazo[1,2-a]pyridine core) | rsc.org |
| Zolpidem | Hypnotic (contains Imidazo[1,2-a]pyridine core) | rsc.org |
| Delavirdine | Anti-HIV (Anti-viral) | researchgate.net |
The utility of 2-aminopyridine extends to its use in creating ligands for coordination chemistry and as a derivatizing agent in analytical chemistry for labeling and detecting oligosaccharides. innospk.com Its adaptability makes it one of the most important heterocyclic building blocks in modern organic synthesis. lifechemicals.com
Evolution of Research Themes and Contemporary Directions
Research involving 2-aminopyridine has evolved significantly from its initial focus on fundamental synthesis. Contemporary research explores its application in more sophisticated chemical systems and the development of greener, more efficient synthetic methodologies.
A major modern research theme is the use of 2-aminopyridine and its derivatives as ligands in coordination and organometallic chemistry. researchgate.net These ligands are adept at supporting metal-metal bonded complexes, forming structures like bimetallic paddlewheels and extended metal atom chains. researchgate.net Such complexes are investigated for their catalytic properties, with some demonstrating the ability to activate small molecules like carbon dioxide. researchgate.netpipzine-chem.com
The synthesis of 2-aminopyridine derivatives has also seen substantial innovation. Modern methods aim to overcome the often harsh conditions of traditional reactions. acs.org Key contemporary directions include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, offering efficiency and reduced waste. nih.gov MCRs have been successfully employed to create libraries of substituted 2-aminopyridines for biological screening. nih.govresearchgate.net
Catalyst-Free Synthesis: Methods that avoid the need for metal catalysts are being developed, proceeding under mild conditions by using precursors like cyclic dihydrothiazolopyridinium salts that react readily with amines. nih.gov
Pyridine N-oxide Chemistry: Using pyridine N-oxides as starting materials provides a mild alternative to traditional nucleophilic aromatic substitution (SNAr) on halopyridines. acs.orgnih.gov Activation of the N-oxide enhances the electrophilicity of the pyridine ring, facilitating amination under gentle conditions. acs.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being applied to the synthesis of 2-aminopyridine derivatives to improve reaction speed, control, and yield. rsc.orgnih.gov
Furthermore, 2-aminopyridine derivatives are being explored in materials science for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net
Interdisciplinary Contributions of 2-Aminopyridine Research
The impact of 2-aminopyridine research extends across multiple scientific disciplines, highlighting its versatility and fundamental importance.
Medicinal Chemistry: This is arguably the field where 2-aminopyridine has had the most profound impact. It is a key component in the development of drugs targeting a wide range of conditions. researchgate.net Recent research focuses on its use in creating potent and selective inhibitors for specific enzymes, such as cyclin-dependent kinase 8 (CDK8) for anti-colorectal cancer therapy and neuronal nitric oxide synthase (nNOS) for neurological disorders. nih.govacs.org Its derivatives are also continuously investigated for new antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.netnih.govnih.gov
Coordination Chemistry: In this field, 2-aminopyridine and its derivatives are prized as ligands. researchgate.net They can coordinate with metal ions in various ways, influencing the resulting complex's geometry, stability, and catalytic activity. mdpi.comnih.govresearchgate.net These metal complexes are studied for applications in catalysis, magnetism, and as models for biological systems. researchgate.netresearchgate.net
Materials Science: 2-Aminopyridine-containing compounds are investigated for their optical and electronic properties. Centrosymmetric 2-aminopyridine can be incorporated into non-centrosymmetric crystal structures through coordination with metal ions, leading to materials with significant nonlinear optical (NLO) activity. researchgate.net These materials are candidates for use in advanced optical devices. researchgate.net
Analytical Chemistry: 2-Aminopyridine serves as a fluorescent labeling agent, particularly in the field of glycobiology. innospk.comnih.gov It is used to tag oligosaccharides, which allows for their sensitive detection and separation using techniques like spectrofluorimetry and chromatography. innospk.comacs.org
The following table summarizes the interdisciplinary roles of 2-aminopyridine.
| Discipline | Contribution of 2-Aminopyridine | Key Applications/Research Areas | References |
| Medicinal Chemistry | Core scaffold (pharmacophore) for drug design | Anticancer, antibacterial, antiviral, anti-inflammatory drugs, enzyme inhibitors | rsc.orgresearchgate.netnih.govacs.org |
| Coordination Chemistry | Versatile ligand for metal complexes | Catalysis, metal-metal bonded compounds, magnetic materials | researchgate.netpipzine-chem.commdpi.comnih.gov |
| Materials Science | Building block for functional materials | Nonlinear optical (NLO) materials for photonic devices | researchgate.net |
| Analytical Chemistry | Fluorescent derivatizing agent | Labeling of oligosaccharides for detection and analysis | innospk.comnih.govacs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13BrN4O |
|---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
1-[(6-aminopyridin-3-yl)methyl]-3-(4-bromophenyl)urea |
InChI |
InChI=1S/C13H13BrN4O/c14-10-2-4-11(5-3-10)18-13(19)17-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H2,15,16)(H2,17,18,19) |
InChI Key |
NNDXEGUWCFIHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CN=C(C=C2)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminopyridine and Its Derivatives
Classical and Conventional Synthetic Routes to 2-Aminopyridine (B139424)
Historically, several methods have been established for the synthesis of 2-aminopyridine, relying on fundamental organic reactions. These methods, while foundational, often present challenges in terms of yield, selectivity, or reaction conditions.
Amination of Halogenated Pyridines
The nucleophilic aromatic substitution (SNAr) of halogenated pyridines with ammonia (B1221849) or amine sources is a direct approach to synthesizing 2-aminopyridines. This method typically involves activating the pyridine (B92270) ring towards nucleophilic attack.
Copper-Catalyzed Amination: Copper catalysis has been widely employed for the amination of 2-halogenopyridines, offering mild reaction conditions and high yields rsc.org. For instance, the amination of 2-bromopyridine (B144113) using (Me3Si)2NHLi in the presence of a palladium catalyst has been reported to yield 2-aminopyridine in 88% rsc.org.
Ammonolysis of Fluoropyridines: 2-Aminopyridine can also be prepared via the ammonolysis of 2-fluoropyridine (B1216828) with ammonia rsc.org.
Other Methods: Historically, methods such as the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia under elevated temperatures (130°C for 20 hours) have been used, although these are often laborious and require specific conditions orgsyn.org. SNAr reactions generally rely on pre-halogenated substrates, including strategies like Buchwald-Hartwig aminations and nickel-catalyzed cross-couplings nih.gov.
Chichibabin Reaction and its Modern Adaptations
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a direct amination of pyridine and its derivatives using sodium amide (NaNH2) or potassium amide (KNH2) chemistnotes.comslideshare.netwikipedia.orgthieme.de. This reaction is a nucleophilic substitution of hydrogen (SNH) wikipedia.org.
Reaction Conditions: The classical Chichibabin reaction typically involves reacting pyridine with sodium amide in an inert solvent such as toluene, xylene, or benzene (B151609) at elevated temperatures, or in liquid ammonia at lower temperatures chemistnotes.comslideshare.netwikipedia.org. The yield can be sensitive to the purity of the sodium amide used chemistnotes.com.
Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the nucleophilic attack of the amide anion on the pyridine ring, followed by the elimination of a hydride ion and subsequent rearomatization chemistnotes.comwikipedia.org.
Limitations and Adaptations: While historically significant, the Chichibabin reaction can suffer from limited substrate scope and potential side reactions, such as the formation of di-aminated products if substituents block the 2 and 6 positions nih.govchemistnotes.comwikipedia.org. Modern adaptations aim to improve selectivity and yield, though the inherent reactivity of sodium amide requires careful handling chemistnotes.comwikipedia.org.
Reduction of Nitropyridines
The reduction of nitropyridines, particularly 2-nitropyridine (B88261), offers another pathway to 2-aminopyridine.
Catalytic Hydrogenation: 2-Aminopyridine can be synthesized through the palladium-catalyzed (Pd/H2) reduction of 2-nitropyridine rsc.org.
Metal-Based Reductions: Various metal-based reducing agents are effective. For example, in the synthesis of 2,3-diaminopyridine, the reduction of 2-amino-3-nitropyridine (B1266227) has been achieved using iron and aqueous acidified ethanol, tin and hydrochloric acid, or stannous chloride and hydrochloric acid orgsyn.org.
Electrochemical Reduction: Electrochemical reduction of 3-nitropyridines in acidic solutions has also been developed as a method to produce 3-aminopyridines google.com.
Contemporary Synthetic Strategies for 2-Aminopyridine Derivatives
Recent advancements have focused on developing more efficient, selective, and environmentally friendly methods for synthesizing substituted 2-aminopyridines, often employing catalysis or green chemistry principles.
Transition-Metal-Catalyzed Aminations
Transition metals play a pivotal role in modern C-N bond formation, enabling a wide array of amination reactions on pyridine scaffolds.
Palladium and Copper Catalysis: Palladium and copper catalysts are extensively used in cross-coupling reactions for C-N bond formation. Palladium-catalyzed amination of 2-bromopyridine and copper-catalyzed amination of 2-halogenopyridines are well-established methods rsc.org. These catalysts facilitate reactions such as Buchwald-Hartwig amination nih.gov.
Other Transition Metals: Beyond palladium and copper, other transition metals like nickel, iron, rhodium, iridium, ruthenium, and cobalt have been employed in various C-H amination and cross-coupling strategies to synthesize 2-aminopyridine derivatives and related heterocycles dovepress.comnih.govrsc.orgresearchgate.net. For instance, ruthenium catalysts can mediate amination of aminopyridines via π-coordination, offering a distinct activation mode researchgate.net. Iridium and rhodium catalysts are utilized for C-H functionalization and cyclization reactions involving 2-aminopyridines nih.govrsc.org.
C-H Amination: Direct C-H amination strategies, bypassing the need for pre-functionalized substrates (like halogenated pyridines), are a significant area of research, often employing transition metal catalysts to activate C-H bonds for amination dovepress.comnih.govrsc.orgresearchgate.net.
Catalyst-Free and Green Chemistry Approaches
A strong emphasis in contemporary synthesis is placed on developing methods that are catalyst-free, solvent-free, or utilize benign reaction media, aligning with green chemistry principles.
Catalyst-Free Amination: Transition-metal-free methods have emerged for the synthesis of 2-aminopyridine derivatives. For example, the reaction between 2-fluoropyridine and acetamidine (B91507) hydrochloride proceeds efficiently under catalyst-free conditions, offering high yields and selectivity rsc.orgrsc.org.
Multicomponent Reactions (MCRs): Multicomponent reactions offer atom economy and efficiency. Catalyst-free four-component reactions involving readily available substrates like acetophenone (B1666503) derivatives, malononitrile, aldehydes, and ammonium (B1175870) carbonate have been developed for the synthesis of substituted 2-aminopyridines under solvent-free conditions at room temperature, providing a green and practical approach mdpi.comresearchgate.net. Other catalyst-free MCRs utilizing microwave irradiation have also been reported doaj.org.
Base-Promoted and Solvent-Free Methods: Cascade reactions promoted by bases, such as the reaction of N-propargylic β-enaminones with formamides using NaOH as a sole additive at room temperature, provide a transition metal-free and environmentally friendly route to 2-aminopyridines with good yields dicp.ac.cnacs.org. Solvent-free conditions, often combined with mild temperatures, are also employed in various green synthetic strategies mdpi.comresearchgate.netbio-conferences.org.
Compound Name List:
2-Aminopyridine
2-Halogenopyridines (e.g., 2-Chloropyridine, 2-Bromopyridine, 2-Fluoropyridine)
3-Amino-2-chloropyridine
2-Nitropyridine
2-Amino-3-nitropyridine
3-Nitropyridine
2-Amino-5-bromopyridine
2,3-Diaminopyridine
3-Aminopyridine
Pyridine
Sodium amide (NaNH2)
Potassium amide (KNH2)
Acetamidine hydrochloride
(Me3Si)2NHLi
Ammonia
N-aryl-2-aminopyridines
Imidazo[1,2-a]pyridines
Pyrido[1,2-a]pyrimidines
N-benzylidenepyridine-2-amine
N-propargylic β-enaminones
Formamides
Acetophenone derivatives
Malononitrile
Aldehydes
Ammonium carbonate
Benzoyl cyanide
Cyanamide
α-bromoketones
Chemical Reactivity and Mechanistic Investigations of 2 Aminopyridine Systems
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The electronic distribution within 2-aminopyridine (B139424) influences its susceptibility to electrophilic and nucleophilic aromatic substitution. The amino group, being an activating and ortho-, para-directing substituent, typically directs electrophilic attack to the C5 position of the pyridine (B92270) ring. However, the presence of the ring nitrogen atom, which deactivates the ring towards electrophilic attack and directs substitution to the C3 and C5 positions, complicates regioselectivity. Historically, the Tchitchibabin nitration of 2-aminopyridine yields a mixture of 2-amino-5-nitropyridine (B18323) as the major product and 2-amino-3-nitropyridine (B1266227) as a minor byproduct sapub.org. Mechanistic studies suggest that under strongly acidic conditions, protonation of the amino group can occur, influencing the directing effects. Conversely, nucleophilic aromatic substitution on 2-aminopyridine is less common due to the inherent electron deficiency of the pyridine ring, which is further exacerbated by the electron-donating amino group. However, if a good leaving group is present on the ring, nucleophilic attack can occur, often facilitated by the ring nitrogen.
Reactions Involving the Exocyclic Amino Group
The exocyclic amino group of 2-aminopyridine is a primary amine and readily participates in typical amine reactions. These include acylation and alkylation. For instance, acetylation with acetic anhydride (B1165640) in acetone (B3395972) leads to direct acetylation at the exocyclic nitrogen, forming monoacetyl derivatives publish.csiro.au. Benzoylation with benzoyl chloride in acetone can lead to N',N1-dibenzoylamino compounds, suggesting a mechanism involving initial benzoylation at the ring nitrogen followed by rearrangement to the exocyclic nitrogen publish.csiro.au. The amino group can also undergo diazotization. The diazotization of 2-aminopyridine in dilute mineral acid forms diazonium ions, which are prone to rapid hydrolysis to the corresponding hydroxy-compounds rsc.org. This reaction is a key step in the Craig method for the synthesis of 2-bromopyridine (B144113), where 2-aminopyridine is reacted with sodium nitrite (B80452) and bromine google.comwikipedia.org.
Metal-Catalyzed Cross-Coupling and Annulation Reactions
2-Aminopyridine and its derivatives, particularly N-aryl-2-aminopyridines, are extensively employed as substrates and directing groups in various metal-catalyzed cross-coupling and annulation reactions, primarily utilizing palladium catalysts.
C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are pivotal for forming C-C and C-N bonds involving 2-aminopyridine scaffolds. For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by palladium complexes (e.g., Pd(CF₃COO)₂ with PPh₃ and CuI), efficiently forms C-C bonds, yielding 2-amino-3-alkynylpyridines scirp.org. N-aryl-2-aminopyridines participate in various palladium-catalyzed annulation reactions. A notable example is the synthesis of N-(2-pyridyl)indole frameworks through the annulation of N-aryl-2-aminopyridines with internal alkynes, often employing Pd(II) catalysts like Pd(MeCN)₂Cl₂ rsc.org. Similarly, Pd(OAc)₂ has been used for the synthesis of N-pyridoindoles from N-aryl-2-aminopyridines and propargylic alcohols rsc.org.
Palladium-catalyzed C-N cross-coupling reactions are also significant. For instance, unprotected 3-halo-2-aminopyridines can undergo C,N-cross coupling with primary and secondary amines using RuPhos- and BrettPhos-precatalysts, leading to N³-substituted-2,3-diaminopyridines nih.gov. These reactions are crucial for synthesizing biologically active heterocycles.
Chelation-Assisted C-H Bond Functionalization
The pyridine nitrogen in 2-aminopyridine systems, particularly in N-aryl-2-aminopyridines, acts as an effective directing group for chelation-assisted C-H bond functionalization. This strategy allows various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, to coordinate with the nitrogen atom, facilitating C-H bond activation. This process often leads to the formation of five-, six-, or seven-membered metallacycle intermediates rsc.org. For example, palladium catalysis can be used for the regioselective C–H acylation of biaryl-2-amines with aromatic aldehydes, proceeding via a six-membered cyclopalladated intermediate formed by chelation-directed C–H bond activation acs.org. In another instance, the 2-aminopyridine moiety has been employed as a transient directing group in rhodium-catalyzed C-H activation reactions, enabling the functionalization of carbonyl compounds snnu.edu.cnnih.govrsc.orgnih.gov.
Acid-Base Equilibria and Protonation Mechanisms
2-Aminopyridine is a basic compound, with its conjugate acid having a pKa of approximately 6.86 nih.govepa.govquora.comjubilantingrevia.comchemicalbook.com. This value indicates that in neutral aqueous solutions, 2-aminopyridine exists primarily in its free base form, but a significant fraction will be protonated at physiological pH. Computational studies and experimental observations suggest that the initial site of protonation for 2-aminopyridine is the ring nitrogen atom, rather than the exocyclic amino group researchgate.netnih.govchemicalforums.com. This preference is attributed to the higher electron density and the greater ability of the ring nitrogen to stabilize the positive charge through resonance within the aromatic system, while the lone pair on the ring nitrogen is orthogonal to the π system and does not disrupt aromaticity chemicalforums.com. In strongly acidic media, di-protonation can occur, with the second protonation site being the amino group researchgate.net. The pKa value also influences its behavior in the environment, affecting its adsorption to soil components nih.govepa.gov.
Reaction Kinetics and Thermodynamic Considerations in Derivatization
The kinetics and thermodynamics of 2-aminopyridine derivatization are crucial for understanding reaction pathways and optimizing synthetic conditions. For acetylation reactions with acetic anhydride, kinetic studies indicate that the rate-determining step for 2-aminopyridines is the direct acetylation at the exocyclic amino nitrogen publish.csiro.aupublish.csiro.au. This contrasts with 4-aminopyridine, which proceeds through a ring N-acetyl intermediate. The steric hindrance from the ring nitrogen and the amino group in 2-aminopyridine likely favors direct attack at the exocyclic amine.
In metal-catalyzed reactions, kinetic and thermodynamic factors govern the efficiency of C-H activation and subsequent bond formation. For instance, in chelation-assisted C-H activation, the formation of five- and six-membered metallacycles is generally favored both thermodynamically and kinetically snnu.edu.cn. The choice of catalyst, ligands, oxidants, and solvent can significantly impact reaction rates and product distributions. For example, in the Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with alkynes, variations in catalyst loading, oxidants, and reaction temperature are optimized to achieve good yields, highlighting the importance of kinetic control rsc.org.
Structural Elucidation and Spectroscopic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing techniques like ¹H NMR and ¹³C NMR, is indispensable for the structural assignment of 2-aminopyridine (B139424) and its derivatives mdpi.compreprints.orgscirp.orgjcsp.org.pkpsu.edumdpi.comresearchgate.net. These studies typically involve comparing experimental spectral data with literature values or computational predictions to confirm molecular identities, identify tautomeric forms, and characterize functional group environments preprints.orgpsu.edu.
NMR has been particularly useful in studying tautomerism, as demonstrated in investigations of 2-acylaminopyridines, where specific NMR techniques like SIMPLE NMR have unambiguously assigned structures based on chemical shifts psu.edu. In the characterization of metal complexes involving 2-aminopyridine, ¹H, ¹³C, and sometimes ¹⁵N or ¹⁹F NMR data are meticulously recorded and assigned, offering crucial information about coordination modes and structural integrity preprints.orgjcsp.org.pkresearchgate.net. Furthermore, NMR is employed to establish the stereochemistry of derivatives, such as confirming the predominant E-isomer in Schiff bases derived from 2-aminopyridines scirp.org. The structural confirmation is often fortified by coupling NMR data with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) mdpi.com.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Mechanistic Insights
Infrared (IR) and Raman spectroscopy are vital for the molecular fingerprinting of 2-aminopyridine, offering detailed information about its vibrational modes and facilitating the understanding of its molecular structure and interactions mdpi.comtsijournals.comcore.ac.ukresearchgate.netscispace.comresearchgate.netscilit.com. These techniques are instrumental in identifying characteristic functional groups and elucidating intermolecular forces, such as hydrogen bonding, which significantly influence the observed spectra mdpi.comscispace.com.
Normal coordinate analysis, frequently supported by quantum chemical calculations (e.g., Density Functional Theory - DFT methods), is a common approach used to assign the observed IR and Raman bands to specific vibrational modes tsijournals.comcore.ac.ukresearchgate.netresearchgate.net.
IR spectroscopy proves particularly effective in probing hydrogen bonding interactions involving 2-aminopyridine mdpi.comscispace.comacs.orgacademie-sciences.fracademie-sciences.frrsc.org. Studies on 2-aminopyridine dimers have revealed red-shifted N-H stretching bands in their IR spectra, providing evidence for the formation of cyclic structures stabilized by N-H···N hydrogen bonds acs.org. These hydrogen bonds in the 2-aminopyridine dimer are generally considered weaker when compared to those in related molecular dimers acs.org.
The presence of dimer formation within crystal unit cells can also lead to phenomena such as Fermi resonance splitting of the symmetric N-H stretching vibration (νs NH₂) in solid-state IR spectra researchgate.netbas.bg. In research involving co-crystals or self-assembled systems, FT-IR analysis has indicated significant intermolecular interactions, for example, between valsartan (B143634) and 2-aminopyridine, evidenced by characteristic shifts in functional group vibrations mdpi.com. However, the precise determination of hydrogen bonding modes can be complex due to peak overlap and resolution limitations in intricate molecular systems mdpi.com. Additionally, solid-state IR spectroscopy is valuable for distinguishing between different hydrogen-bonding motifs present in the crystal structures of 2-aminopyridine derivatives rsc.org. Hydrogen bonding interactions typically result in a reduction of the frequencies of the amino N-H bands and a weakening and shifting of the asymmetric and symmetric stretching vibrations academie-sciences.fracademie-sciences.fr.
Fermi resonance is a phenomenon occurring when two vibrational modes within a molecule share similar energies and symmetries, leading to a mixing of their respective wavefunctions uomustansiriyah.edu.iqwikipedia.orglibretexts.org. This interaction manifests as a splitting of spectral bands, wherein a strong fundamental band and a weaker overtone or combination band exchange intensity and undergo frequency shifts uomustansiriyah.edu.iqwikipedia.orglibretexts.org. In the context of 2-aminopyridine, the formation of dimers within crystal unit cells has been proposed as a cause for Fermi resonance splitting effects on the symmetric N-H stretching vibration (νs NH₂) observed in solid-state IR spectra researchgate.netbas.bg. This splitting results in the appearance of two strong bands, rather than the expected pattern of one strong and one weak band for the fundamental and overtone/combination modes uomustansiriyah.edu.iqwikipedia.orglibretexts.org.
Key Vibrational Frequencies of 2-Aminopyridine:
| Vibration Type | Frequency (cm⁻¹) | Spectroscopic Method | Reference | Notes |
| NH₂ stretching (asymmetric) | 3442 | IR | tsijournals.com | Reported value |
| NH₂ stretching (symmetric) | 3300 | IR | tsijournals.com | Reported value |
| NH₂ stretching (asymmetric) | 3485 | FTIR | researchgate.net | |
| NH₂ stretching (symmetric) | 3306 | FTIR | researchgate.net | |
| NH₂ stretching (symmetric) | 3300 | Raman | researchgate.net | |
| NH₂ scissoring | 1628 | Raman | tsijournals.com | |
| NH₂ scissoring | 1617 | IR | tsijournals.com | |
| NH₂ scissoring | 1626 | FTIR | researchgate.net | |
| NH₂ scissoring | 1620 | FT-Raman | researchgate.net | |
| C-N stretching (ring) | 1328 | Observed | tsijournals.com | |
| C=C stretching | 1684 | FTIR/Raman | researchgate.net | |
| C=C stretching | 1617 | FTIR/Raman | researchgate.net | |
| C=N stretching | 1580 | FTIR/Raman | researchgate.net | |
| NH₂ wagging | 751 | DFT calculation | tsijournals.com | Calculated value |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Excited-State Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides critical insights into the electronic transitions and excited-state properties of 2-aminopyridine acs.orgtsijournals.comresearchgate.netacs.orgsciforum.netbeilstein-journals.orgacs.org. The absorption spectra of 2-aminopyridine typically exhibit a broad absorption band in the range of 290–298 nm, attributed to π–π* electronic transitions within the aromatic ring system tsijournals.comresearchgate.net. The polarity of the solvent can influence these absorption maxima, leading to spectral shifts sciforum.netbeilstein-journals.org.
Fluorescence spectroscopy reveals the emission characteristics of 2-aminopyridine, with observed emission maxima typically falling between 360–365 nm and maximum excitation peak intensities around 300 nm in ethanolic solutions tsijournals.com. The fluorescence intensity and spectral position can be modulated by the surrounding environment, including the presence of surfactants or variations in solvent polarity tsijournals.comsciforum.net. Unsubstituted 2-aminopyridine is recognized for its high quantum yield, positioning it as a promising scaffold for fluorescent probes nih.gov. The relative quantum yield of 2-aminopyridine in 1M H₂SO₄ has been quantified at approximately 64.3% edinst.com.
A significant finding in the study of 2-aminopyridine (2APi) is the observation of room temperature phosphorescence (RTP) when the compound is embedded in poly(vinyl alcohol) (PVA) films, particularly through direct triplet state excitation spectroscopyonline.comresearchgate.netresearchgate.net. Upon excitation with UV light at 305 nm, 2-aminopyridine emits a broad phosphorescence spectrum with a maximum emission around 500 nm spectroscopyonline.comresearchgate.netresearchgate.net. The phosphorescence excitation spectrum differs from the absorption spectrum, displaying a band in the 400–450 nm region spectroscopyonline.comresearchgate.net.
The phosphorescence anisotropy is reported to be high and positive when excited with blue light (approximately 420 nm), in contrast to the low and negative values observed with UV excitation spectroscopyonline.comresearchgate.net. The phosphorescence lifetimes are typically in the millisecond range and exhibit temperature dependence spectroscopyonline.comresearchgate.net. The capability to achieve direct triplet state excitation offers novel opportunities for studying molecular dynamic processes and holds potential applications in materials science, such as in organic light-emitting diodes (OLEDs) spectroscopyonline.comresearchgate.net. Investigations into 2-aminopyridine clusters using time-resolved mass spectroscopy have indicated that hydrogen-bonded dimers exhibit considerably shorter excited-state lifetimes, attributed to enhanced deactivation pathways involving charge-transfer states stabilized by proton transfer pnas.org.
Mass Spectrometry in Reaction Pathway Analysis
Mass spectrometry (MS) plays a crucial role in confirming the structures of synthesized 2-aminopyridine derivatives and their complexes, often employed in conjunction with NMR and other spectroscopic techniques mdpi.commdpi.comresearchgate.net. Techniques such as Electrospray Ionization High-Resolution Mass Spectrometry (ESI HRMS) and Higher Energy Collisional Dissociation tandem Mass Spectrometry (HCD MS/MS) are utilized for definitive structural elucidation mdpi.com. Time-resolved mass spectrometry has been applied to investigate the dynamics of excited states and reaction pathways in 2-aminopyridine clusters, yielding insights into excited-state lifetimes and deactivation mechanisms pnas.org. Mass spectrometry can also contribute to understanding reaction mechanisms by providing data on fragmentation patterns or by monitoring reaction progress researchgate.netpnas.org.
X-ray Crystallography for Solid-State Structures and Intermolecular Interactions
X-ray crystallography is a fundamental technique employed to elucidate the intricate three-dimensional arrangements of molecules in the solid state, providing critical insights into their intermolecular interactions. For 2-aminopyridine and its derivatives, X-ray diffraction studies have been instrumental in understanding how these molecules self-assemble into crystalline structures. These studies reveal that a variety of intermolecular forces govern the packing, with hydrogen bonding playing a predominant role. Common hydrogen bond motifs observed include N-H···O, N-H···N, O-H···O, C-H···O, C-H···N, C-H···S, C-H···π, and π···π interactions nih.govnih.govjyu.fimdpi.comresearchgate.netresearchgate.netyu.edu.jomdpi.comresearchgate.netacs.org. For instance, studies on 2-aminopyridinium phthalate (B1215562) showcase N-H···O hydrogen bonds forming helical chains and C-H···O interactions contributing to layered structures nih.gov. Similarly, zinc complexes of 2-aminopyridine exhibit interactions such as N-H···S and N-H···N, alongside C-H···S, C-H···π, and π···π interactions jyu.fi. Hirshfeld surface analysis is frequently utilized in conjunction with X-ray crystallography to quantitatively assess the strength and nature of these intermolecular contacts, providing a detailed map of the interactions stabilizing the crystal lattice nih.govjyu.fimdpi.com.
Conformational Polymorphism Studies
Conformational polymorphism refers to the existence of different crystalline forms of a substance arising from variations in the molecular conformation acs.org. While direct studies on 2-aminopyridine itself exhibiting conformational polymorphism are not extensively detailed in the provided literature, research on related systems highlights the principle. For example, N,N′-bis(2-pyridyl)aryldiamines, which share the 2-aminopyridine moiety, can exhibit conformational polymorphism due to a low energy barrier for C–N bond rotation, allowing them to adopt either Z or E conformations rsc.org. These different conformers can lead to distinct hydrogen-bonding networks and crystal packing arrangements. Furthermore, adducts involving 2-aminopyridine derivatives and glutaric acid have been identified as exhibiting conformational polymorphism researchgate.net. The interplay between intramolecular conformational preferences and intermolecular lattice energies is crucial in determining the stability and formation of different polymorphic forms acs.org.
Analysis of Supramolecular Synthons and Crystal Packing
The rational design of crystalline materials relies heavily on understanding supramolecular synthons, which are recurring structural units formed by specific intermolecular interactions nih.govresearchgate.netmdpi.comresearchgate.netacs.org. For 2-aminopyridine, a particularly robust and frequently observed synthon is the "2-aminopyridinium-carboxylate heterosynthon." This motif is typically established through charge-assisted hydrogen bonds between the protonated pyridine (B92270) nitrogen and a carboxylate group, often resulting in characteristic R22(8) graph set motifs researchgate.netacs.org. The presence of this synthon is common in salts and co-crystals formed between 2-aminopyridine and various carboxylic acids nih.govresearchgate.netmdpi.comresearchgate.netacs.org. In cases where the typical synthon is not formed, such as in certain 2-aminopyridinium citrate (B86180) salts, alternative arrangements like chains of N-H···O hydrogen bonds and hetero O-H···O dimers are observed nih.govresearchgate.net.
Data Table: Common Intermolecular Interactions and Supramolecular Synthons in 2-Aminopyridine Systems
| Interaction Type / Synthon | Description | Primary Role in Crystal Packing | Cited in Snippets |
| Hydrogen Bonding | |||
| N-H···O | Hydrogen bond between an amine/pyridinium N-H donor and a carboxylate/hydroxyl/ether oxygen acceptor. | Formation of chains, layers, and networks; stabilization of synthons. | nih.govnih.govjyu.firesearchgate.netresearchgate.netyu.edu.jomdpi.comresearchgate.netacs.org |
| N-H···N | Hydrogen bond between an amine/pyridinium N-H donor and a pyridine nitrogen acceptor. | Formation of polymeric tapes (catemer motif). | jyu.fimdpi.comrsc.org |
| O-H···O | Hydrogen bond between a hydroxyl O-H donor and a carboxylate/hydroxyl oxygen acceptor. | Self-association of molecules, formation of dimers and networks. | nih.govnih.govresearchgate.netresearchgate.netmdpi.com |
| C-H···O | Weak hydrogen bond between a C-H donor and an oxygen acceptor (e.g., carboxylate, ether). | Linking structural units, stabilizing layers. | nih.govnih.govjyu.firesearchgate.netresearchgate.netmdpi.comacs.orgmdpi.com |
| C-H···N | Weak hydrogen bond between a C-H donor and a nitrogen acceptor (e.g., pyridine nitrogen). | Contributing to overall network stability. | jyu.fimdpi.com |
| C-H···S | Weak hydrogen bond between a C-H donor and a sulfur acceptor. | Contributing to overall network stability. | jyu.fimdpi.com |
| C-H···π / π···π | Interactions between C-H groups and aromatic π systems, or between aromatic π systems. | Stabilizing crystal packing, forming specific motifs. | jyu.fimdpi.comyu.edu.jomdpi.com |
| Supramolecular Synthons | |||
| 2-aminopyridinium-carboxylate | Charge-assisted hydrogen bond between protonated pyridine N and carboxylate group, often forming R22(8) motif. | Forms the primary structural framework, guiding crystal packing. | nih.govresearchgate.netmdpi.comresearchgate.netacs.org |
| N-H···N catemer | Polymeric tapes formed via N-H···N hydrogen bonds. | Leads to complex 1D, 2D, or 3D supramolecular structures. | rsc.org |
| O-H···O dimer | Self-association of molecules via O-H···O hydrogen bonds. | Forms secondary motifs, influencing overall crystal architecture. | nih.govresearchgate.net |
Compound List:
2-aminopyridine
2-aminopyridinium
2-aminopyridinium hydrogen phthalate
2-aminopyridinium citrate
N,N′-bis(2-pyridyl)aryldiamines
2-amino-3-hydroxypyridine (B21099)
2-aminopyridinium picolinoate
Computational and Theoretical Investigations of 2 Aminopyridine Systems
Prediction of Spectroscopic Properties and Experimental Correlation
Computational chemistry offers powerful methods for predicting and interpreting the spectroscopic signatures of 2-aminopyridine (B139424) and its derivatives, providing a theoretical basis for experimental observations.
Infrared (IR) Spectroscopy Density Functional Theory (DFT) calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), are widely used to predict the vibrational spectra of 2-aminopyridine and its related compounds nih.govcore.ac.uktandfonline.comresearchgate.neticm.edu.plworldscientific.combas.bgjcsp.org.pkajol.info. These theoretical studies involve optimizing molecular geometries and subsequently computing vibrational frequencies. A good agreement is generally observed between the calculated and experimental Fourier Transform Infrared (FT-IR) spectra, with deviations often minimized by applying scaling factors to the computed frequencies core.ac.ukbas.bg. Research indicates that the B3LYP method typically yields better vibrational frequency predictions compared to the Hartree-Fock (HF) method nih.govcore.ac.uk. Specific vibrational modes, including N-H stretching (typically observed between 3300-3550 cm⁻¹) and ring vibrations like C=C and C=N stretching (often found in the 1500-1650 cm⁻¹ range), are assigned based on these calculations and compared with experimental data core.ac.ukresearchgate.netresearchgate.netmdpi.com. The impact of hydrogen bonding on vibrational modes has also been computationally explored, demonstrating significant shifts in characteristic absorption bands icm.edu.plmdpi.comx-mol.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁵N) is another key area where computational methods are extensively applied to interpret experimental data for 2-aminopyridine systems tandfonline.comresearchgate.netjcsp.org.pkajol.infonih.govresearchgate.netresearchgate.netcsic.es. By optimizing molecular structures using DFT and employing techniques like the Gauge-Independent Atomic Orbital (GIAO) approach, theoretical chemical shifts can be computed jcsp.org.pkresearchgate.net. Studies report a strong correlation between these calculated shifts and experimentally measured NMR spectra, thereby validating the computational models tandfonline.comajol.infonih.govresearchgate.netcsic.es. For instance, ¹H and ¹³C NMR data for 2-aminopyridine derivatives have been successfully correlated with DFT-calculated values, often showing high correlation coefficients (e.g., R² > 0.9) that underscore their reliability tandfonline.comresearchgate.net. ¹⁵N NMR chemical shifts have been identified as particularly sensitive indicators of substituent effects and tautomeric forms within substituted pyridine (B92270) N-oxides researchgate.net. Moreover, computational analysis of NMR chemical shifts can significantly aid in conformational analysis, facilitating the elucidation of complex structural information in solution csic.es.
Ultraviolet-Visible (UV-Vis) Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) calculations, frequently combined with solvation models such as the Polarizable Continuum Model (PCM), are utilized to predict the electronic absorption spectra (UV-Vis) of 2-aminopyridine derivatives tandfonline.comresearchgate.networldscientific.comajol.infoscirp.org. These computations aim to elucidate the origins of electronic transitions and to compare predicted absorption maxima (λ_max) with experimental values tandfonline.comworldscientific.comajol.infoscirp.org. Good correspondence between calculated and experimental UV-Vis spectra has been reported, offering valuable insights into charge transfer complexes and the influence of solvent environments on electronic properties worldscientific.comscirp.org.
Computational Design and Property Prediction for Novel Derivatives
Computational methodologies are crucial for the rational design and discovery of novel 2-aminopyridine derivatives with tailored properties, particularly in medicinal chemistry and drug development. These approaches enable the prediction of biological activity, pharmacokinetic profiles, and other critical parameters, thereby guiding synthetic efforts towards promising molecular candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies QSAR is a potent computational technique used to establish quantitative relationships between the chemical structures of molecules and their associated biological activities nih.govnih.govchemrevlett.com. For 2-aminopyridine derivatives, QSAR models have been developed to predict their efficacy as inhibitors of various biological targets, including Janus Kinase 2 (JAK2) and nitric oxide synthases nih.govnih.govrsc.orgresearchgate.net. These studies typically involve the construction of 2D or 3D QSAR models using statistical methods such as Partial Least Squares (PLS) or k-nearest neighbor (k-NN) molecular field analysis nih.govnih.govchemrevlett.comresearchgate.netnih.gov. Validation metrics, including R², Q², and predicted R² (pred R²), are employed to assess the predictive power of these models nih.govchemrevlett.comresearchgate.netnih.gov. For example, robust 3D-QSAR models for JAK2 inhibitors have demonstrated high correlation coefficients (e.g., R² > 0.9) and strong predictive abilities (e.g., Q² > 0.8), facilitating the design of novel derivatives with enhanced potency rsc.orgresearchgate.net.
Molecular Docking and Pharmacophore Modeling Molecular docking simulations are extensively used to predict the binding modes and affinities of 2-aminopyridine derivatives to their target proteins chemrevlett.comnih.govresearchgate.netplos.orgias.ac.in. By fitting ligands into the active sites of receptors, these studies identify critical interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding efficacy nih.govresearchgate.netplos.orgias.ac.in. Pharmacophore modeling, which delineates the essential spatial and chemical features required for biological activity, also plays a vital role in the design process nih.govnih.govnih.gov. These computational techniques have been applied to design novel inhibitors for targets like JAK kinases nih.gov, α-glucosidase researchgate.net, and to identify potential anticancer and antitubercular agents chemrevlett.complos.orgbiointerfaceresearch.com. For instance, molecular docking studies have revealed that specific structural attributes of 2-aminopyridine derivatives are favorable for binding to enzyme active sites, thereby guiding the development of more potent compounds researchgate.netplos.org.
In Silico Screening and ADMET Prediction Beyond predicting biological activity, computational methods are employed for in silico screening of compound libraries and for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties chemrevlett.comnih.govbiointerfaceresearch.comnih.govmu-varna.bg. These assessments are critical for evaluating the drug-likeness and pharmacokinetic profiles of potential drug candidates early in the development pipeline. For example, studies have utilized molecular docking and ADMET predictions to identify promising anticancer agents based on 2-aminopyridine scaffolds chemrevlett.combiointerfaceresearch.com. The compliance of designed molecules with established drug-likeness rules (e.g., Lipinski's Rule of Five) and favorable ADMET profiles indicate their potential for further preclinical development nih.govmu-varna.bg.
Solvation Models and Solubility Prediction Methodologies
Understanding and predicting the solubility of 2-aminopyridine and its derivatives is paramount for their formulation, application, and biological availability. Computational methods, particularly those incorporating solvation models, offer valuable tools for addressing these challenges.
Solvation Models and Solvent Effects Solvation models, such as the Polarizable Continuum Model (PCM) and its variations, are frequently integrated with quantum chemical calculations to account for the influence of the solvent environment on molecular properties researchgate.networldscientific.comscirp.orgresearchgate.netnih.gov. These models represent the solvent as a continuous dielectric medium, enabling the calculation of solvation energies and the investigation of solvent effects on spectroscopic properties, including UV-Vis and IR spectra worldscientific.comscirp.orgresearchgate.net. For instance, PCM has been applied to study the electronic absorption spectra of 2-aminopyridine in various solvents, illustrating how solvent polarity affects these spectral characteristics worldscientific.comscirp.org. Additionally, solvation models are fundamental to predicting pKa values, which are influenced by the protonation state of 2-aminopyridine in different media researchgate.net.
Solubility Prediction Approaches The prediction of solubility for compounds like 2-aminopyridine is a complex endeavor that can be tackled using diverse computational methodologies. Several mathematical models, including the Apelblat, Wilson, NRTL, and Buchowski–Ksiazaczak λh equations, are employed to establish correlations between experimental solubility data and parameters such as temperature and solvent properties acs.orgresearchgate.net. These models aid in characterizing the solubility behavior of 2-aminopyridine across different solvents, such as methanol, ethanol, and N-methyl-2-pyrrolidone (NMP) acs.org. The Kamlet–Taft linear solvation energy relationship (KAT-LSER) can also be utilized to investigate specific solvent effects impacting solubility acs.org. Furthermore, the computation of solvation free energies serves as a core approach for predicting solubility, quantifying the energetic change associated with transferring a solute from the gas phase to a solvent nih.gov.
Correlating Computational Solvation with Experimental Solubility Experimental investigations have quantified the solubility of 2-aminopyridine in a variety of solvents, indicating that solubility generally increases with temperature and exhibits significant variation among different solvents, with NMP showing the highest solubility and cyclohexane (B81311) the lowest acs.org. These experimental findings are instrumental in validating and refining computational models. For example, mathematical models are fitted to experimental solubility data to predict behavior under varying conditions acs.orgresearchgate.net. The development of co-amorphous systems involving 2-aminopyridine has also demonstrated substantial improvements in solubility, with computational methods contributing to the understanding of the underlying intermolecular interactions mdpi.comx-mol.net. While the direct correlation of solvation free energy calculations with experimental solubility remains an active area of research, these integrated approaches provide a robust framework for comprehending and predicting solubility nih.gov.
Compound Name Table
| Common Name | IUPAC Name |
| 2-Aminopyridine | Pyridin-2-amine |
Applications of 2 Aminopyridine in Advanced Chemical Systems
Role in Catalysis and Ligand Design
2-Aminopyridine (B139424) and its derivatives play a significant role in modern catalysis, both as ligands for transition metal complexes and, in specific instances, as organocatalysts. The presence of two nitrogen atoms with different electronic properties—the endocyclic pyridine (B92270) nitrogen and the exocyclic amino nitrogen—allows for diverse coordination modes and participation in various catalytic cycles.
Ligands for Transition Metal Catalysis
The aminopyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. The ability of N-aryl-2-aminopyridines to form stable complexes with a range of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, is a key feature. nih.gov This complexation facilitates a variety of cyclization and functionalization reactions. nih.gov The pyridyl group often acts as a directing group, enabling regioselective transformations. nih.gov
Early transition metal complexes incorporating aminopyridinato ligands have also been explored. nih.gov These ligands offer a high degree of tunability through substitution, allowing for the fine-tuning of both electronic and steric properties of the resulting metal complexes. nih.gov This versatility is crucial for applications in homogeneous catalysis, such as olefin polymerization. nih.gov The binding mode of aminopyridinato ligands can vary, ranging from a simple amido-metal bond to a more complex delocalized four-membered ring involving both nitrogen atoms and the metal center. nih.gov
The coordination chemistry of 2-aminopyridine with transition metals is rich and varied. For instance, it can act as a bidentate ligand, chelating to a metal center through both the pyridine and the exocyclic amino nitrogen atoms. chemicalbook.com It can also coordinate in a monodentate fashion through the pyridine nitrogen, leaving the amino group available for further interactions, such as hydrogen bonding. chemicalbook.com This flexibility in coordination has been exploited in the synthesis of mixed ligand complexes with diverse properties and applications. chemicalbook.com
| Metal | Application Area | Reference |
| Palladium | Cross-coupling, Cyclization | nih.gov |
| Rhodium | Cyclization, Functionalization | nih.gov |
| Iridium | C-H Activation | nih.gov |
| Ruthenium | C-H Functionalization | nih.gov |
| Cobalt | Cross-coupling | nih.gov |
| Copper | Cross-coupling, Amidation | nih.gov |
| Group 3 & 4 Metals | Olefin Polymerization | nih.gov |
Organocatalysis and Acid Catalysis
While more commonly employed as a ligand, 2-aminopyridine can also function as an organocatalyst in certain reactions. A notable example is its ability to catalyze the conversion of maleic anhydride (B1165640) to 2,3-dimethylmaleic anhydride. wikipedia.org In this transformation, the bifunctionality of 2-aminopyridine is key to its catalytic activity. wikipedia.org
In the context of acid catalysis, the basic nature of the pyridine nitrogen allows 2-aminopyridine to act as a proton acceptor, neutralizing acids in exothermic reactions to form salts. chemicalbook.com While this property is fundamental to its behavior in acidic media, its direct role as a catalyst in acid-catalyzed reactions is less documented than its role in transition metal catalysis. The protonated form of 2-aminopyridine can, in principle, participate in catalytic cycles where a protonated species is required.
Applications in Polymerization Research (e.g., Atom Transfer Radical Polymerization)
The amino-pyridine ligand scaffold has found significant utility in the field of Atom Transfer Radical Polymerization (ATRP), a controlled/living radical polymerization technique. Iron(II) complexes featuring amino-pyridine ligands have been successfully employed as catalysts for the ATRP of styrene. researchgate.net The steric and electronic properties of the amino-pyridine ligand can be modified to tune the activity of the iron catalyst. researchgate.net
For example, the substitution on the amino carbon of the ligand has been shown to influence the ATRP activity, with bulkier substituents leading to slightly higher polymerization rates. researchgate.net These iron-based catalysts offer a more environmentally friendly and cost-effective alternative to more commonly used copper and ruthenium catalysts in ATRP. acs.org The development of such base metal catalysts is an active area of research aimed at making controlled polymerization techniques more sustainable and economically viable. researchgate.netacs.org
Supramolecular Chemistry and Self-Assembly
The ability of 2-aminopyridine to form specific and directional non-covalent interactions, particularly hydrogen bonds, makes it a valuable component in supramolecular chemistry and crystal engineering. The predictable formation of hydrogen-bonded networks allows for the rational design of complex, self-assembled architectures in the solid state.
Hydrogen Bonding Networks and Motifs
2-Aminopyridine and its derivatives are known to form robust hydrogen-bonded assemblies. The primary interaction is the N—H···N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of another. This interaction leads to the formation of characteristic supramolecular motifs.
In the solid state, N-aryl-2-aminopyridines frequently self-assemble through N–H⋯N hydrogen bonds, generating well-defined one-dimensional (1D) catemer motifs or two-dimensional (2D) networks. wikipedia.org The specific conformation of the 2-aminopyridine unit can influence the resulting hydrogen-bonding pattern. wikipedia.org For instance, different conformers can lead to the formation of distinct supramolecular structures. wikipedia.org The interaction of 2-aminopyridine with water molecules also results in strong hydrogen bonds, with the aromatic nitrogen acting as a potent hydrogen bond acceptor.
| Supramolecular Motif | Description | Resulting Network |
| Catemer | Chain-like arrangement of molecules linked by hydrogen bonds. | 1D Network |
| Dimer | A pair of molecules held together by hydrogen bonds. | Can be a building block for larger networks |
| 2D Network | Sheet-like structure formed by intermolecular hydrogen bonds. | 2D Layered Structure |
Crystal Engineering and Design of Solid-State Structures
The predictable hydrogen-bonding behavior of 2-aminopyridine is a powerful tool in crystal engineering, which aims to design and synthesize solid-state structures with desired properties. By understanding and controlling the intermolecular interactions, it is possible to direct the assembly of molecules into specific crystalline architectures.
The formation of one- and two-dimensional networks in the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives is a clear example of how intermolecular N—H⋯N hydrogen-bonding interactions dictate the solid-state packing. In these structures, the arrangement of molecules is not random but is guided by the formation of these specific non-covalent bonds, leading to ordered and predictable crystalline lattices. The planarity or non-planarity of the molecule can also influence the dimensionality of the resulting hydrogen-bonded network. The ability to form these extended networks is crucial for the development of new materials with tailored optical, electronic, or porous properties.
Proton Transfer Compounds and Ionic Co-crystals
2-Aminopyridine is a versatile building block in the formation of proton transfer compounds and ionic co-crystals due to its ability to form robust hydrogen bonds. The interaction between the amino group and the pyridine nitrogen atom allows for the creation of supramolecular structures with tailored properties.
A notable example is the formation of a photoinitiated intermolecular electron-proton transfer reaction in the 2-aminopyridine dimer. electrochemsci.org This process occurs on both ultrafast (sub-50 fs) and slower (∼75 ps) timescales, indicating complex excited-state dynamics. electrochemsci.org Theoretical calculations have been employed to understand the energetics of these proton transfer states. electrochemsci.org
Furthermore, 2-aminopyridine can form co-crystals with various organic acids. These multi-component crystals are of interest in materials science and pharmaceutical applications as they can modify the physicochemical properties of the constituent molecules. acs.org The formation of these co-crystals is often directed by specific hydrogen bonding patterns, such as the recurring R22(8) ring motif observed in interactions between acids and pyrimidine bases. researchgate.net
Ionic co-crystals, a class of materials that exist in a continuum between salts and co-crystals, can also be formed with 2-aminopyridine derivatives. acs.org These materials are comprised of at least two different molecular and/or ionic compounds in a stoichiometric ratio. acs.org The design and synthesis of such ionic co-crystals are guided by principles of crystal engineering, which leverages non-covalent interactions to control the assembly of molecules in the solid state. acs.org
Host-Guest Interactions
The structural features of 2-aminopyridine make it a suitable component in host-guest chemistry, where a host molecule encapsulates a guest molecule. These interactions are fundamental to various applications, including sensing, catalysis, and drug delivery.
Materials Science Applications
Optoelectronic Materials and Fluorescent Probes
2-Aminopyridine and its derivatives have demonstrated significant potential in the development of optoelectronic materials and fluorescent probes. Unsubstituted 2-aminopyridine exhibits a high fluorescence quantum yield, making it an attractive scaffold for creating fluorescent probes for biological applications. researchgate.net Its small size is advantageous for cellular uptake with minimal steric hindrance. researchgate.net
The fluorescent properties of 2-aminopyridine derivatives can be tuned by introducing different substituents. acs.org Studies have explored the effect of solvent polarity on the electronic absorption and emission spectra of these compounds, which is crucial for their application as fluorescent probes. acs.org For example, 2-amino-3-cyanopyridine derivatives have been synthesized and evaluated for their fluorescent staining capabilities. acs.org
In the field of optoelectronics, heterocyclic compounds like 2-aminopyridine are investigated for their potential in various devices. nih.gov The formation of novel crystals by reacting 2-aminopyrimidine (B69317) with organic acids has been explored to create materials with desirable optical properties, such as a specific band gap energy determined from UV-Visible spectroscopy. nih.gov
| Compound/System | Application | Key Findings |
| Unsubstituted 2-aminopyridine | Fluorescent probe scaffold | High quantum yield (Φ = 0.6) and small size, making it suitable for biological environments. researchgate.net |
| 2-amino-3-cyanopyridine derivatives | Fluorescent probes | Exhibit fluorescence with wavelength shifts between 350 and 437 nm, influenced by solvent polarity. acs.org |
| 2-aminopyrimidine and pimelic acid crystal | Optoelectronic material | The resulting crystal exhibits photoluminescence with an emission observed at 353 nm. nih.gov |
Advanced Polymeric Materials and Photostabilizers
2-Aminopyridine serves as a valuable monomer and additive in the creation of advanced polymeric materials with unique properties. Multicomponent polymerizations involving 2-aminopyridine have been developed to synthesize imidazo[1,2-a]pyridine-containing fused heterocyclic polymers. mdpi.com These polymers exhibit high molecular weights, good solubility, high thermal stability, and unique fluorescence properties, including acid/base-triggered reversible fluorescence switching behavior. mdpi.com
Furthermore, 2-aminopyridine derivatives have been investigated as effective photostabilizers for polymers like polystyrene (PS). researchgate.net When incorporated into PS films, these derivatives can absorb damaging UV radiation, thereby inhibiting the photo-oxidation of the polymer. The effectiveness of these compounds as photostabilizers is evaluated by monitoring changes in the carbonyl index and the viscosity average molecular weight of the polymer upon irradiation. researchgate.net The mechanism of photostabilization involves the 2-aminopyridine derivatives acting as UV absorbers and radical scavengers.
| Polymer System | Role of 2-Aminopyridine | Observed Properties/Effects |
| Imidazo[1,2-a]pyridine-containing polymers | Monomer in multicomponent polymerization | High molecular weight, good solubility, high thermal stability, unique fluorescence, acid/base-triggered fluorescence switching. mdpi.com |
| Polystyrene (PS) | Photostabilizer | Reduced weight loss of PS films upon irradiation, indicating effective photostabilization. researchgate.net Acts as a UV absorber and radical scavenger. |
Electrode Materials for Supercapacitors
Recent research has highlighted the potential of 2-aminopyridine derivatives in the fabrication of electrode materials for supercapacitors. A study reported the synthesis of a core-shell nanocomposite, Fe3O4@SiO2-bis(aminopyridine)-Cu, for this purpose. electrochemsci.org In this material, a shell of SiO2-bis(aminopyridine)-Cu was found to enhance the reversibility and energy storage capacity of the Fe3O4 core. electrochemsci.org
The electrochemical performance of this hybrid nanocomposite was evaluated using cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy. electrochemsci.org The Fe3O4@SiO2-bis(aminopyridine)-Cu electrode demonstrated a good specific capacitance of 265 F/g and excellent cyclic stability, retaining 85% of its initial capacitance after 1000 cycles at a current density of 5 A/g. electrochemsci.org This performance is a significant improvement compared to the pure magnetite electrode, which retained only 67% of its capacitance. electrochemsci.org The enhanced electronic conductivity and electron transfer at the electrode interface were attributed to the SiO2-bis(aminopyridine)-Cu shell. electrochemsci.org
| Electrode Material | Specific Capacitance | Cyclic Stability (after 1000 cycles) | Key Feature |
| Fe3O4@SiO2-bis(aminopyridine)-Cu | 265 F/g at 5 A/g | 85% retention | The SiO2-bis(aminopyridine)-Cu shell improves the electrochemical performance of the Fe3O4 core. electrochemsci.org |
| Pure Fe3O4 | Not specified | 67% retention | Lower stability compared to the hybrid nanocomposite. electrochemsci.org |
Non-Linear Optical (NLO) Materials
2-Aminopyridine and its derivatives are promising candidates for the development of non-linear optical (NLO) materials, which have applications in technologies such as telecommunications and optical information processing. nih.gov The NLO properties of organic materials are often associated with the presence of π-conjugated systems, which are present in the 2-aminopyridine structure.
The crystal engineering of novel NLO materials based on 2-aminopyrimidine has led to the formation of molecular co-crystals with boric acid. One of these co-crystals, 2-aminopyrimidine—boric acid (3/2), crystallizes in a non-centrosymmetric space group, which is a prerequisite for second-harmonic generation (SHG) activity. The SHG efficiency of this material has been determined using powder samples.
Metal-organic NLO single crystals incorporating 2-aminopyridine have also been grown and characterized. For example, 2-Amino pyridine bisthiourea zinc sulphate (2-APTZS) has been synthesized and its chemical composition and functional groups confirmed by FTIR and NMR spectral studies. UV-visible NIR spectral analysis showed a wide transmission band, which is a desirable property for NLO materials. The crystal structure of 2-APTZS was determined to be orthorhombic.
| NLO Material | Crystal System | Key NLO Property/Characteristic |
| 2-aminopyrimidine—boric acid (3/2) | Trigonal | Exhibits second-harmonic generation (SHG) efficiency. |
| 2-Amino pyridine bisthiourea zinc sulphate (2-APTZS) | Orthorhombic | Wide transmission band in the range of 260–900 nm. |
Emerging Research Directions and Future Challenges
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly central to modern synthetic organic chemistry, and the synthesis of 2-aminopyridine (B139424) derivatives is no exception. Researchers are actively pursuing more sustainable methods that minimize waste, reduce energy consumption, and avoid the use of hazardous materials. A significant focus has been on the development of multicomponent reactions (MCRs), which offer a powerful strategy for building molecular complexity in a single step from three or more starting materials.
One-pot MCRs have been successfully developed for the synthesis of various 2-amino-3-cyanopyridine derivatives. These methods often utilize readily available precursors and can be performed under solvent-free or environmentally benign solvent conditions, such as in ethanol. acs.orgnih.gov The efficiency of these reactions is high, often achieving excellent yields without the need for traditional catalysts, which can be costly and environmentally harmful. helixchrom.com For instance, a catalyst-free, four-component reaction has been reported for the synthesis of functionalized 2-aminopyridines from acetophenone (B1666503) derivatives, malononitrile, aldehyde derivatives, and ammonium (B1175870) carbonate under solvent-free conditions. helixchrom.com
Another green approach involves the use of reusable and eco-friendly catalysts. For example, activated fly ash has been employed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine. chemrxiv.org This method not only provides high yields but also utilizes a waste industrial product as a catalyst, further enhancing its green credentials.
The table below summarizes some of the green synthetic approaches for 2-aminopyridine derivatives, highlighting the reaction type, conditions, and key advantages.
| Reaction Type | Key Features | Starting Materials (Examples) | Catalyst/Solvent | Advantages |
| Multicomponent Reaction (MCR) | One-pot synthesis of 2-amino-3-cyanopyridines | Enaminones, malononitrile, primary amines | Solvent-free | High efficiency, operational simplicity, reduced waste. nih.gov |
| Catalyst-Free MCR | Four-component synthesis of substituted 2-aminopyridines | Acetophenone, malononitrile, benzaldehyde, ammonium carbonate | Solvent-free | Environmentally friendly, high yields, mild conditions. helixchrom.com |
| Environmentally Benign MCR | Regioselective synthesis of fluorinated 2-aminopyridines | 1,1-enediamines, benzaldehyde derivatives, 1,3-dicarbonyl compounds | Heating, minimal solvent | Mild, efficient, suitable for creating compound libraries. tandfonline.comresearchgate.net |
| Reusable Catalyst System | Synthesis of imidazo[1,2-a]pyridines | 2-aminopyridine, phenacyl bromide | Activated Fly Ash | Eco-friendly, reusable catalyst, high yield. chemrxiv.org |
These examples underscore a clear trend towards synthetic strategies that are not only efficient and versatile but also aligned with the principles of sustainability. The future of 2-aminopyridine synthesis will likely see further innovation in catalyst design, the use of renewable starting materials, and the adoption of alternative energy sources like microwave irradiation to drive reactions. chemrxiv.org
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond improving synthetic efficiency, researchers are also exploring new ways in which the 2-aminopyridine scaffold can react to form novel and complex structures. This involves moving beyond traditional functional group transformations and investigating unconventional reaction pathways and catalytic systems.
The reactivity of 2-aminopyridine with metal clusters also presents opportunities for unconventional transformations. The reaction of 2-aminopyridines with the trinuclear ruthenium cluster [Ru3(CO)12] leads to the formation of hydrido trinuclear clusters. mdpi.com In these structures, the 2-aminopyridine ligand bridges the metal centers in a way that activates the N-H bond of the amino group. Understanding and controlling such reactivity on a metal framework could lead to the development of new catalytic cycles where the 2-aminopyridine core participates directly in the transformation.
The bifunctionality of 2-aminopyridine, with its nucleophilic amino group and the pyridine (B92270) ring nitrogen, allows for unique reactivity patterns. This is exemplified in its ability to catalyze certain reactions, such as the conversion of maleic anhydride (B1165640) to 2,3-dimethylmaleic anhydride. This catalytic activity highlights the potential of 2-aminopyridine and its derivatives to act as organocatalysts in various transformations.
The table below provides a snapshot of some novel reactivity patterns involving 2-aminopyridine.
| Transformation Type | Catalytic System / Reagents | Key Features of Reactivity | Resulting Structures |
| C(sp3)–N Cross-Coupling | CuI with anionic N,N,N-ligands | Radical cross-coupling with unactivated alkyl halides. digitellinc.commdpi.com | N-alkylated 2-aminopyridines. digitellinc.commdpi.com |
| Cluster Chemistry | [Ru3(CO)12] | N-H bond activation and formation of bridging aminopyridinate ligands. mdpi.com | Hydrido trinuclear ruthenium clusters. mdpi.com |
| Organocatalysis | 2-Aminopyridine | Acts as a bifunctional catalyst. | Dimerization and rearrangement products (e.g., from maleic anhydride). |
The exploration of these and other novel reactivity patterns is crucial for expanding the synthetic utility of 2-aminopyridine. Future challenges in this area will involve the rational design of catalysts to control the regioselectivity of reactions on the pyridine ring, the development of enantioselective transformations, and the application of these new reactions in the synthesis of complex target molecules.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
In Silico Screening and Molecular Design: Machine learning models can be trained to predict the biological activity or material properties of virtual compounds. In the context of drug discovery, quantitative structure-activity relationship (QSAR) models can be developed for 2-aminopyridine derivatives to predict their potency as inhibitors of specific enzymes, such as Janus kinase 2 (JAK2). tandfonline.com These models can then be used to screen large virtual libraries of 2-aminopyridine analogs to identify promising candidates for synthesis and biological testing. Similarly, ML models are being developed to predict the properties of pyridine-based polymers for material applications, which could guide the design of new 2-aminopyridine-containing materials with specific functionalities. nih.gov
Reaction Condition Optimization: AI can also assist in optimizing reaction conditions. By analyzing data from high-throughput experimentation (HTE), machine learning algorithms can identify the optimal catalyst, solvent, temperature, and other parameters for a given transformation involving 2-aminopyridine. This data-driven approach can reduce the number of experiments required to develop a high-yielding and robust synthetic procedure.
The table below outlines the key applications of AI and ML in the context of 2-aminopyridine chemistry.
| AI/ML Application | Description | Potential Impact on 2-Aminopyridine Research |
| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways for target molecules. nih.gov | Faster design of synthetic routes for novel 2-aminopyridine derivatives. chemrxiv.orgcas.org |
| Virtual Screening | ML models predict the properties of unsynthesized compounds. | Identification of 2-aminopyridine analogs with high predicted biological activity or desired material properties. tandfonline.com |
| 3D-QSAR Modeling | Correlates 3D molecular structure with biological activity. | Design of more potent and selective 2-aminopyridine-based enzyme inhibitors. tandfonline.com |
| Material Discovery | ML-assisted design of polymers with specific functionalities. | Accelerated discovery of 2-aminopyridine-based polymers for applications like ion removal. nih.gov |
The primary challenge in this area is the need for large, high-quality datasets to train reliable models. As more experimental data becomes available and as algorithms become more sophisticated, the integration of AI and ML will undoubtedly become an indispensable tool for chemists working with 2-aminopyridine and other important heterocyclic systems.
Advanced Characterization Techniques for Complex Systems
As the complexity of systems involving 2-aminopyridine derivatives grows, so does the need for advanced characterization techniques to elucidate their structure, dynamics, and function. While standard techniques like NMR and mass spectrometry remain fundamental, researchers are increasingly relying on a combination of sophisticated methods to probe these molecules, especially when they are part of larger assemblies like coordination polymers or biological complexes.
Single-Crystal X-ray Diffraction: This technique remains the gold standard for determining the precise three-dimensional structure of crystalline materials. For complex systems involving 2-aminopyridine, such as metal-organic frameworks (MOFs) and coordination polymers, X-ray diffraction provides invaluable information about coordination geometries, bond lengths and angles, and intermolecular interactions. mdpi.comnih.gov This structural information is crucial for understanding the properties and function of these materials.
Spectroscopic and Computational Synergy: The combination of experimental spectroscopy with computational modeling, such as Density Functional Theory (DFT), provides a powerful approach for characterizing 2-aminopyridine derivatives. DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental FTIR and Raman spectra to aid in the assignment of complex vibrational modes. nih.gov This synergistic approach provides a deeper understanding of the electronic structure and bonding within the molecule.
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. For 2-aminopyridine-containing coordination compounds, Hirshfeld analysis can reveal the nature and extent of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing. nih.gov This is particularly important for understanding the solid-state properties of these materials.
Advanced HPLC Methods: For the analysis and purification of 2-aminopyridine derivatives, advanced high-performance liquid chromatography (HPLC) methods are being developed. Mixed-mode chromatography, for example, can provide excellent separation of hydrophilic pyridine derivatives without the need for ion-pairing reagents, making the method compatible with mass spectrometry detection. helixchrom.com
The table below highlights some of the advanced characterization techniques used for complex systems involving 2-aminopyridine.
| Technique | Information Obtained | Application Example |
| Single-Crystal X-ray Diffraction | Precise 3D molecular and crystal structure. | Determining the coordination mode of 2-aminopyridine in iron(II) halide complexes. mdpi.com |
| Density Functional Theory (DFT) | Geometric and electronic structure, predicted spectroscopic properties. | Aiding the interpretation of experimental vibrational spectra of new pyridine derivatives. nih.gov |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Analyzing the crystal packing forces in coordination polymers containing 2-aminopyridine. nih.gov |
| Mixed-Mode HPLC-MS | Separation and identification of components in a mixture. | Analysis of hydrophilic aminopyridine derivatives. helixchrom.com |
Future challenges in characterization will involve developing in-situ and time-resolved techniques to study dynamic processes, such as catalysis and self-assembly, in real-time. Furthermore, the application of advanced imaging techniques will be crucial for visualizing the distribution of 2-aminopyridine-based compounds in biological systems and functional materials.
Expanding Applications in Novel Material Systems and Functional Devices
The unique electronic and structural properties of the 2-aminopyridine scaffold make it an attractive building block for a wide range of novel materials and functional devices. Researchers are actively exploring its incorporation into systems with applications in electronics, sensing, and polymer science.
Fluorescent Sensors: 2-Aminopyridine derivatives often exhibit interesting fluorescence properties, which can be modulated by their environment. This has led to their development as chemosensors for the detection of metal ions. For example, certain 2-aminopyridine-based compounds have been shown to act as selective "turn-off" fluorescent sensors for toxic heavy metal ions like Fe³⁺ and Hg²⁺. researchgate.netmdpi.com The binding of the metal ion to the 2-aminopyridine derivative quenches its fluorescence, providing a simple and sensitive method for detection.
Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable materials for OLEDs is a major area of materials research. Pyridine-containing compounds are often used in OLEDs due to their electron-transporting properties. While research in this area is broad, the principles of designing hole-transporting and emitting materials based on functionalized aromatic systems can be applied to 2-aminopyridine derivatives. nih.govresearchgate.netmdpi.comnih.gov The ability to tune the electronic properties of the 2-aminopyridine core through substitution makes it a promising scaffold for new generations of OLED materials.
Functional Polymers: The incorporation of 2-aminopyridine into polymer chains can impart specific functionalities to the resulting material. Multicomponent polymerizations have been developed to create imidazo[1,2-a]pyridine-containing polymers from 2-aminopyridine and other simple monomers. acs.org These polymers exhibit unique fluorescence properties and can show acid/base-triggered reversible fluorescence switching, making them suitable for applications in smart materials and sensors. acs.org Additionally, amine-functionalized polymers, in general, are valuable for their reactivity and ability to enhance adhesion, properties that can be imparted by incorporating 2-aminopyridine units. polysciences.comnih.gov
The table below summarizes some of the expanding applications of 2-aminopyridine in material systems.
| Application Area | Material Type | Function of 2-Aminopyridine | Potential Device/System |
| Chemical Sensing | Fluorescent Chemosensors | Acts as a fluorophore and binding site for metal ions. researchgate.netmdpi.com | Environmental water monitoring sensors. mdpi.com |
| Electronics | Organic Light-Emitting Diodes (OLEDs) | Potential component of hole-transporting or emissive layers. nih.gov | High-efficiency displays and lighting. mdpi.comyoutube.com |
| Smart Materials | Functional Polymers | Provides fluorescence and stimuli-responsive properties. acs.org | Acid/base sensors, stimuli-responsive coatings. |
| Biomaterials | Amine-Functionalized Polymers | Enhances cell adhesion and provides sites for bioconjugation. nih.gov | Tissue engineering scaffolds, biosensors. |
Future research in this area will focus on the rational design of 2-aminopyridine derivatives with optimized photophysical and electronic properties for specific applications. A key challenge will be to establish clear structure-property relationships to guide the synthesis of new materials with enhanced performance and stability for use in next-generation functional devices.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-aminopyridine derivatives that enable their role as selective Tankyrase (TNKS) inhibitors?
- Methodological Insight : Co-crystal structures of 2-aminopyridine oxazolidinones bound to TNKS reveal critical interactions:
- The oxazolidinone carbonyl forms hydrogen bonds with Tyr1213.
- The 2-aminopyridine moiety interacts with Asp1198 and Gly1196 via dual hydrogen bonds.
- Aromatic substituents (e.g., pyrimidine) engage in π-stacking with His1201 in the induced binding pocket .
Q. What synthetic strategies are effective for functionalizing 2-aminopyridine derivatives?
- Methodological Insight :
- Pd-catalyzed cross-coupling : Enables introduction of boronic ester substituents (e.g., 2-aminopyridine-5-boronic acid pinacol ester) to aryl halides .
- Cyanation : Zn(CN)₂-mediated cyanation of brominated intermediates yields nitrile-substituted derivatives with enhanced cellular activity .
Advanced Research Questions
Q. How does stereochemistry influence the potency and selectivity of 2-aminopyridine-based TNKS inhibitors?
- Methodological Insight :
- Trans-cyclohexyl substitution (e.g., compound 4 ) enhances hydrophobic interactions in the TNKS1 binding pocket, achieving IC₅₀ = 2 nM.
- Cis-cyclohexyl analogs (e.g., compound 5 ) exhibit reduced potency (IC₅₀ = 300 nM) due to suboptimal spatial alignment .
- Data Highlight : The trans isomer of compound 13 demonstrated 100-fold greater cellular activity (Axin stabilization EC₅₀ = 10 nM) than its cis counterpart .
Q. What in vivo models validate the efficacy of 2-aminopyridine derivatives in Wnt/β-catenin pathway modulation?
- Methodological Insight :
- DLD-1 xenograft models : Oral administration of compound 4 (50 mg/kg, b.i.d.) reduced Wnt pathway biomarkers (Axin2, c-MYC) by >80% after 3 days .
- APC-mutant CRC models : Compound 4 suppressed tumor growth by stabilizing Axin and inhibiting β-catenin accumulation, with no significant toxicity in naïve mice .
Q. How do 2-aminopyridine derivatives achieve selectivity over PARP isoforms and kinases?
- Methodological Insight :
- Induced-pocket binding : Unlike PARP1/2 inhibitors that occupy the nicotinamide pocket, 2-aminopyridine oxazolidinones bind to a unique hydrophobic pocket in TNKS, avoiding PARP inhibition (IC₅₀ > 10 µM for PARP1/2) .
- Kinome screening : Compound 4 showed >30% inhibition in only 1/100 kinases (DDR1, 18% POC at 1 µM), confirming kinase selectivity .
Q. What experimental approaches resolve contradictions in genotoxicity data among 2-aminopyridine analogs?
- Methodological Insight :
- MicroAmes assay : Compound 3 (phenyl-substituted) tested positive for genotoxicity with/without S9 activation, while compound 4 (trans-cyclohexyl) was negative.
- Hypothesis : The cyclohexyl group in 4 reduces metabolic activation pathways that generate mutagenic intermediates .
Key Challenges in Research Design
- Metabolic Stability : Early analogs (e.g., compound 1 ) suffered from plasma hydrolysis of the amide bond. Stability was improved via oxazolidinone ring substitution and reduced polarity .
- Toxicity Mitigation : High-dose regimens (100 mg/kg, b.i.d.) induced dehydration and lethargy in mice, necessitating dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
